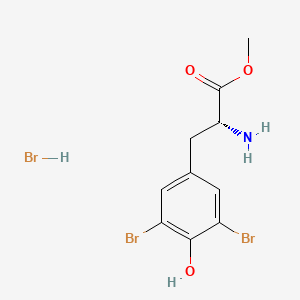
Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methyl ester group, an amino group, and a dibromo-hydroxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: The esterified product is subjected to amination to introduce the amino group at the alpha position relative to the carboxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient bromination and esterification.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or non-bromo derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include oxidative stress response and apoptosis.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxyphenylalanine: Similar structure but lacks the methyl ester group.
3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of the amino group.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
特性
分子式 |
C10H12Br3NO3 |
|---|---|
分子量 |
433.92 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrobromide |
InChI |
InChI=1S/C10H11Br2NO3.BrH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
GUTXVNXIZDDAKC-DDWIOCJRSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
正規SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


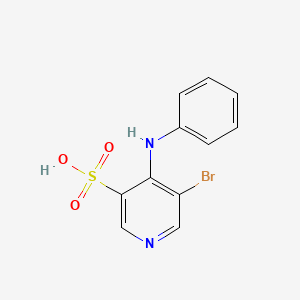
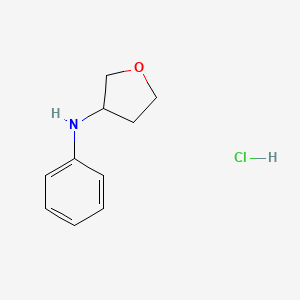
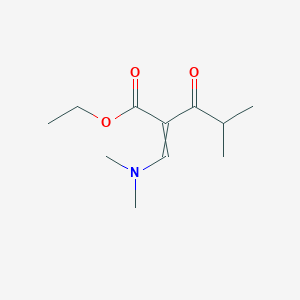
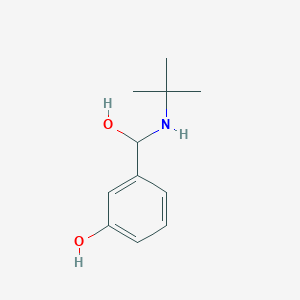



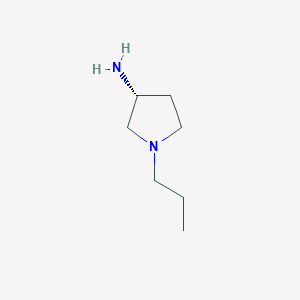
![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
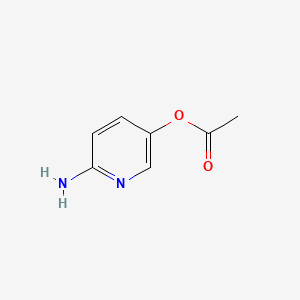
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
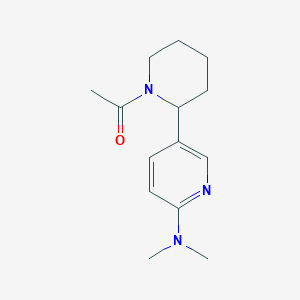
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
